SKF 83959
Description
This compound, commonly referred to as SKF83959 hydrobromide, is a benzazepine derivative with a unique substitution pattern:
- Core structure: 1,2,4,5-tetrahydro-3-benzazepine.
- Substituents:
- Chlorine at position 7.
- Methyl groups at positions 3 and 5 (the latter on a 3-methylphenyl moiety).
- Dihydroxyl groups at positions 7 and 8.
- Salt form: Hydrobromide enhances solubility and stability for pharmacological applications.
SKF83959 is a well-characterized ligand for GABAA receptors and Sigma1R chaperones, demonstrating anxiolytic, anticonvulsant, and hypnotic effects in preclinical models . Its dual receptor modulation distinguishes it from structurally related compounds.
Properties
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWNBUFNGHNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042629 | |
| Record name | SKF 83959 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-95-0 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKF-83959 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83959 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-83959 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of benzazepine derivatives typically involves several key stages, including formation of the benzazepine core structure, introduction of functional groups, and salt formation. While specific details for the exact synthesis of SKF-83959 hydrobromide are not comprehensively documented in a single source, the preparation methods can be constructed by analyzing related synthetic procedures for similar benzazepine compounds.
Core Structure Formation
The tetrahydrobenzazepine core is commonly constructed through cyclization reactions. For structurally related compounds such as 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, the cyclization is achieved by reacting [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with aluminum chloride (AlCl₃) in appropriate solvents. The cyclization typically proceeds through a Friedel-Crafts type reaction, where the Lewis acid catalyzes the ring closure.
Functionalization Strategies
Functionalization to introduce specific groups, such as hydroxyl groups at positions 7 and 8, may involve directed oxidation, hydroxylation, or other suitable transformations. For instance, processes involving asymmetric dihydroxylation of corresponding alkene intermediates, as described for related compounds, could be applicable for introducing the dihydroxy functionality.
Detailed Preparation Methods
Synthesis of Benzazepine Core Structure
Based on the documented procedures for related benzazepine compounds, the synthesis of the core structure of SKF-83959 involves:
Preparation of Key Intermediates
The synthesis begins with the preparation of an appropriate ammonium chloride intermediate, analogous to [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride used in the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. For SKF-83959, this would involve a 3-methylphenyl (m-tolyl) group instead of a simple phenyl group.
Cyclization Reaction
The cyclization reaction to form the benzazepine core typically utilizes Lewis acid catalysis. The documented procedure for related compounds involves:
- Dissolving the ammonium chloride intermediate in 1,2-dichlorobenzene
- Adding aluminum chloride (AlCl₃) as the Lewis acid catalyst
- Heating the reaction mixture to 125-130°C
- Maintaining the reaction for 14-18 hours to ensure complete cyclization
The reaction conditions are critical for successful cyclization:
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | 1,2-dichlorobenzene |
| Catalyst | Aluminum chloride (AlCl₃) |
| Temperature | 125-130°C (optimally 128°C) |
| Reaction Time | 14-18 hours |
| Atmosphere | Inert (nitrogen or argon) |
This step forms the backbone of the benzazepine structure, with the chloro substituent already in place due to the use of a chloro-substituted starting material.
Functionalization to Introduce Hydroxyl Groups
Purification and Characterization
Purification Techniques
Several purification techniques are employed to ensure high purity of SKF-83959 hydrobromide:
Recrystallization
Recrystallization is a common method for purifying the final product or intermediates. For SKF-83959 hydrobromide, suitable solvent systems might include:
Chromatographic Purification
Column chromatography using silica gel with appropriate eluent systems (such as ethyl acetate/hexane mixtures) can be employed for purifying intermediates and, in some cases, the final product before salt formation.
Resolution of Enantiomers
If the synthesis produces a racemic mixture, resolution of enantiomers may be necessary. This can be achieved using chiral acids such as L-(+)-tartaric acid, as documented for related benzazepine compounds.
Characterization Methods
Characterization of SKF-83959 hydrobromide typically involves:
Spectroscopic Analysis
- ¹H NMR and ¹³C NMR spectroscopy for structural confirmation
- Mass spectrometry for molecular weight verification
- IR spectroscopy for functional group identification
Purity Assessment
- High-Performance Liquid Chromatography (HPLC) for purity determination
- Elemental analysis for compositional verification
Physical Property Determination
Alternative Synthesis Routes
Alternative Cyclization Approaches
Alternative approaches to forming the benzazepine core structure might involve:
- Intramolecular amination reactions : Using transition metal catalysts such as palladium to facilitate C-N bond formation
- Ring expansion strategies : Starting from indane or tetralin derivatives and employing ring expansion reactions
- Radical cyclization : Utilizing radical chemistry to form the seven-membered ring
Direct Functionalization Approaches
Direct functionalization of a pre-formed benzazepine core might involve:
- Directed C-H activation : Selective functionalization at specific positions using transition metal catalysis
- Halogenation-hydroxylation sequences : Introduction of a halogen followed by hydroxylation
- Selective oxidation : Using specific oxidizing agents to introduce oxygen functionality at desired positions
Challenges and Considerations in Synthesis
Several challenges are associated with the synthesis of SKF-83959 hydrobromide:
Regioselectivity
Achieving proper regioselectivity for introducing the chloro and dihydroxy functionalities at the correct positions requires careful control of reaction conditions and potentially the use of directing groups or protecting groups.
Stereoselectivity
The benzazepine core contains a stereocenter at position 5, which necessitates either stereoselective synthesis or resolution of enantiomers. The use of chiral catalysts or chiral resolving agents may be required.
Stability Considerations
The catechol moiety (7,8-dihydroxy) is prone to oxidation, requiring careful handling during synthesis and storage, potentially under inert atmosphere or with antioxidants.
Scale-up Challenges
Scale-up of the synthesis may present challenges, particularly for reactions involving hazardous reagents such as aluminum chloride or oxidizing agents.
The preparation of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide (SKF-83959 hydrobromide) involves a series of carefully controlled chemical transformations. While specific detailed procedures for this exact compound are not comprehensively documented in a single source, the synthetic approaches can be constructed based on related benzazepine syntheses. The key steps involve formation of the benzazepine core through cyclization reactions, regioselective introduction of the hydroxyl groups, and formation of the hydrobromide salt.
The preparation requires attention to various factors including regioselectivity, stereoselectivity, and stability of intermediates and the final product. Proper characterization and purification techniques are essential to ensure the identity, purity, and quality of the final compound for research applications.
Future synthetic efforts may focus on developing more efficient, stereoselective, and environmentally friendly methods for preparing this important research tool in neuropharmacology.
Chemical Reactions Analysis
SKF 83959 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzazepine ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The hydrobromide salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that benzazepine derivatives exhibit significant antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors. Studies have shown that modifications in the benzazepine structure can enhance its efficacy and selectivity for these targets, suggesting potential for developing new antidepressants .
2. Antipsychotic Potential
Similar to its antidepressant effects, the compound has been investigated for antipsychotic activity. The mechanism of action is believed to involve modulation of dopaminergic pathways. Preclinical trials have demonstrated that derivatives of benzazepines can reduce psychotic symptoms in animal models, indicating a promising avenue for treating disorders such as schizophrenia .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests its potential use in therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological profile of this compound. Variations in substituents on the benzene rings have been correlated with changes in biological activity. For instance, the introduction of electron-donating groups has been associated with increased receptor affinity and potency .
2. Formulation Development
The hydrobromide salt form enhances solubility and bioavailability compared to the free base form. This property is crucial for oral dosage forms where absorption can be a limiting factor. Formulation scientists are exploring various delivery systems to maximize therapeutic effects while minimizing side effects .
Materials Science Applications
1. Polymer Chemistry
The compound's unique chemical properties have led to explorations in polymer chemistry as a potential building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific thermal characteristics .
2. Photonic Applications
Research is ongoing into the use of this compound in photonic devices due to its optical properties. The ability to modify its structure allows for tuning of light absorption and emission characteristics, making it suitable for applications in sensors and imaging technologies .
Case Studies
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, derivatives of this compound demonstrated a significant reduction in depression scores compared to placebo groups over an 8-week treatment period .
Case Study 2: Neuroprotective Mechanism
A study published in Neuroscience Letters reported that treatment with 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide resulted in a marked decrease in markers of oxidative stress in an animal model of Alzheimer’s disease.
Mechanism of Action
SKF 83959 (hydrobromide) exerts its effects primarily through selective activation of the phosphoinositol-linked D1 receptor. It also acts as an allosteric modulator of the sigma-1 receptor. The compound promotes the migration of cultured astrocytes by activating the ERK1/2 pathway. Additionally, it has neuroprotective and anti-parkinsonian effects through these mechanisms .
Comparison with Similar Compounds
Research Findings and Implications
- SKF83959 :
- Future Directions: Comparative studies on enantiomers (e.g., (R)- vs. (S)-SKF83959) could clarify stereochemical impacts on receptor selectivity. Structural hybridization with carbazoles may yield novel multitarget ligands.
Biological Activity
9-Chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzazepine core with specific substitutions that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 317.8 g/mol.
Biological Activity
Dopamine Receptor Interaction
Research indicates that this compound acts as a partial agonist at dopamine D1-like receptors. The Ki values for its interaction with various dopamine receptors are as follows:
- D1 receptor: 1.18 nM
- D5 receptor: 7.56 nM
- D2 receptor: 920 nM
- D3 receptor: 399 nM
These values suggest a strong affinity for D1 and D5 receptors compared to D2 and D3 receptors, indicating its potential role in modulating dopaminergic signaling pathways .
Anti-Parkinsonian Effects
The compound has been shown to exhibit anti-Parkinsonian effects in vivo. It antagonizes the behavioral effects associated with cocaine use, suggesting its utility in treating conditions related to dopamine dysregulation such as Parkinson's disease .
The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. By acting as a partial agonist at D1-like receptors, it may enhance dopaminergic transmission in certain brain regions while simultaneously inhibiting excessive dopaminergic activity in others. This dual action could help alleviate symptoms of Parkinson's disease and other dopaminergic disorders.
Study 1: Dopamine Modulation
A study conducted on animal models demonstrated that administration of 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine resulted in significant improvements in motor function and reduction in rigidity associated with Parkinson's disease. The results indicated a restoration of dopaminergic signaling pathways .
Study 2: Behavioral Effects
In another research effort, the compound was tested for its ability to mitigate the behavioral effects of cocaine. The findings revealed that it effectively reduced hyperactivity induced by cocaine administration, reinforcing its potential therapeutic application in addiction treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
-
Synthesis:
- Step 1: Optimize coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts to introduce the 3-methylphenyl group. Ensure inert conditions (argon atmosphere) and anhydrous solvents to minimize side reactions .
- Step 2: Bromination of the tetrahydrobenzazepine core requires controlled stoichiometry (e.g., 1.2 eq HBr) to avoid over-halogenation .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures.
-
Characterization:
- NMR: Analyze - and -NMR spectra to confirm regioselectivity of chloro and methyl groups. Compare chemical shifts with computational models (DFT calculations) .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]: ~465.1 Da) to verify molecular weight.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling .
- Storage: Store in airtight containers under nitrogen at -20°C to prevent hydrobromide decomposition .
- Spill Management: Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water contact to prevent HBr release .
Q. How should initial pharmacological screening be designed for this compound?
Answer:
- In Vitro Assays:
- Target Binding: Use radioligand displacement assays (e.g., -spiperone for dopamine receptor affinity).
- Selectivity: Screen against off-target receptors (e.g., serotonin 5-HT) to assess specificity .
- Dose-Response Curves: Apply nonlinear regression (GraphPad Prism) to calculate IC values. Include positive controls (e.g., haloperidol) for validation .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield and purity?
Answer:
-
Variables: Investigate temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
-
Design: Use a 2 full factorial design with center points to model interactions. Analyze via ANOVA to identify significant factors (e.g., temperature × catalyst synergy) .
-
Example Data Table:
Run Temp (°C) Catalyst (%) Time (hrs) Yield (%) Purity (%) 1 40 5 12 62 92 2 80 15 24 85 98 3 60 10 18 78 95
Q. How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Contradiction Example: Discrepancies in -NMR coupling constants (observed vs. predicted).
- Method:
- Dynamic NMR: Perform variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in tetrahydrobenzazepine) .
- Computational Validation: Compare experimental data with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G* basis set). Adjust dihedral angles in the model to match observed splitting .
Q. What advanced computational tools integrate AI to study this compound’s pharmacokinetics?
Answer:
- COMSOL Multiphysics + AI:
- Validation: Cross-check predictions with in vitro microsomal stability assays .
Q. How to develop a theoretical framework for studying its mechanism of action?
Answer:
- Step 1: Link to dopamine D receptor allosteric modulation theory. Use molecular docking (AutoDock Vina) to map binding poses .
- Step 2: Validate via mutagenesis (e.g., Ala-scanning of receptor residues) to identify critical interactions .
- Step 3: Integrate kinetics (surface plasmon resonance) to measure on/off rates, correlating with in vivo efficacy .
Q. What methodologies assess its stability under varying pH and temperature conditions?
Answer:
-
Forced Degradation Studies:
-
Data Table Example:
Condition Degradation Products (%) Half-Life (hrs) pH 2, 40°C 15 8.2 pH 10, 40°C 28 4.5 3% HO 12 10.1
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
